Cas no 821-09-0 (4-Penten-1-ol)

4-Penten-1-ol structure
4-Penten-1-ol structure
Produktname:4-Penten-1-ol
CAS-Nr.:821-09-0
MF:C5H10O
MW:86.1323018074036
MDL:MFCD00002975
CID:39964
PubChem ID:13181

4-Penten-1-ol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Penten-1-ol
    • Pentenol
    • 2-ALLYLETHYL ALCOHOL
    • 4-Pentene-1-ol
    • pent-4-en-1-ol
    • (E)-4-pentadien-1-ol
    • 4-Pentenol
    • 4-Pentenol-1
    • 4-Pentenyl alcohol
    • n-pentenyl alcohol
    • penten-4-en-1-ol
    • 1-Hydroxy-4-pentene
    • 1-Penten-5-ol
    • 5-Hydroxy-1-pentene
    • NSC 97503
    • Penta-4-ene-1-ol
    • MDL: MFCD00002975
    • Inchi: 1S/C5H10O/c1-2-3-4-5-6/h2,6H,1,3-5H2
    • InChI-Schlüssel: LQAVWYMTUMSFBE-UHFFFAOYSA-N
    • Lächelt: OCCCC=C
    • BRN: 1560163

Berechnete Eigenschaften

  • Genaue Masse: 86.07320
  • Monoisotopenmasse: 86.073
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 6
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 32.9
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 20.2A^2
  • Tautomerzahl: nichts
  • XLogP3: 1

Experimentelle Eigenschaften

  • Farbe/Form: Farblose transparente Flüssigkeit.
  • Dichte: 0.834 g/mL at 25 °C(lit.)
  • Schmelzpunkt: 14.19°C (estimate)
  • Siedepunkt: 138°C
  • Flammpunkt: Fahrenheit: 118.4° f
    Celsius: 48° c
  • Brechungsindex: n20/D 1.429(lit.)
  • Löslichkeit: 57g/l (experimental)
  • Wasserteilungskoeffizient: Solubility in water: 57 g/L (25°C)
  • PSA: 20.23000
  • LogP: 0.94490
  • Löslichkeit: Löslich in Wasser.

4-Penten-1-ol Sicherheitsinformationen

4-Penten-1-ol Zolldaten

  • HS-CODE:29052990
  • Zolldaten:

    China Zollkodex:

    2905290000

    Übersicht:

    290521000 Andere ungesättigte monohydrale Alkohole.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:5.5%.Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponenten, gebrauchen zu, verpacken

    Zusammenfassung:

    290521000 ungesättigte monohydrale Alkohole. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%

4-Penten-1-ol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
P274500-10 g
4-Penten-1-ol
821-09-0
10g
100.00 2021-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044226-500g
4-Penten-1-ol
821-09-0 98%,stabilized with MEHQ
500g
¥2218.00 2024-10-14
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A11178-25g
4-Penten-1-ol, 98+%
821-09-0 98+%
25g
¥2318.00 2023-02-27
Enamine
EN300-83252-0.05g
pent-4-en-1-ol
821-09-0 95%
0.05g
$19.0 2024-05-21
Enamine
EN300-83252-5.0g
pent-4-en-1-ol
821-09-0 95%
5.0g
$36.0 2024-05-21
TRC
P274500-5 g
4-Penten-1-ol
821-09-0
5g
65.00 2021-07-20
Fluorochem
164000-250ml
4-Penten-1-ol
821-09-0 97%
250ml
£370.00 2022-02-28
Fluorochem
164000-5g
4-Penten-1-ol
821-09-0 97%
5g
£45.00 2022-02-28
Enamine
EN300-83252-0.1g
pent-4-en-1-ol
821-09-0 95%
0.1g
$19.0 2024-05-21
Enamine
EN300-83252-0.5g
pent-4-en-1-ol
821-09-0 95%
0.5g
$21.0 2024-05-21

4-Penten-1-ol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Diethyl ether
Referenz
Stability of the hydrofuran ring. III. The mechanism of the rearrangements accompanying the rupture of the ring in tetrahydrofuran derivatives. The preparation of 2-penten-1-ol
Paul, R., Bulletin de la Societe Chimique de France, 1935, 2, 745-54

Synthetic Routes 2

Reaktionsbedingungen
Referenz
Photo-induced copper-catalyzed alkynylation and amination of remote unactivated C(sp3)-H bonds
Cao, Zhusong; et al, Chemical Science, 2021, 12(13), 4836-4840

Synthetic Routes 3

Reaktionsbedingungen
1.1 Solvents: Diethyl ether
Referenz
Palladium catalyzed multiple cyclizations
Meyer, Frank, 1993, , ,

Synthetic Routes 4

Reaktionsbedingungen
Referenz
Homolytic displacement at saturated carbon. Part 9. The reactions of trichloromethanesulfonyl chloride with pent-4-enylcobaloximes and with olefins. A novel route to (trichloroethyl)sulfolanes via an SHi mechanism
Ashcroft, Martyn R.; et al, Journal of Organic Chemistry, 1984, 49(10), 1751-61

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Silver Solvents: Ethanol ;  1 h, rt
Referenz
Design of Core-Pd/Shell-Ag Nanocomposite Catalyst for Selective Semihydrogenation of Alkynes
Mitsudome, Takato; et al, ACS Catalysis, 2016, 6(2), 666-670

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Water Catalysts: Copper ;  15 min, 25 °C
Referenz
Highly selective electrocatalytic alkynol semi-hydrogenation for continuous production of alkenols
Bu, Jun; et al, Nature Communications, 2023, 14(1),

Synthetic Routes 7

Reaktionsbedingungen
Referenz
ω-Aminoalkyl-substituted silanes. I. Synthesis and reactivity of aminoalkylsilanes with SiOR and SiH functional groups
Saratov, I. E.; et al, Zhurnal Obshchei Khimii, 1981, 51(2), 396-404

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane
1.2 Reagents: Water
Referenz
Preparation and reactions of 3-oxa- and 4-oxa-5-hexenyllithiums
Bailey, William F.; et al, Heteroatom Chemistry, 1992, 3(1), 55-61

Synthetic Routes 9

Reaktionsbedingungen
Referenz
Product subclass 23: γ-lithio ethers and related compounds
Caine, Drury, Science of Synthesis, 2006, 8, 775-794

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Diethyl ether
Referenz
γ-Ethylenic alcohols. I. Preparation of 4-penten-1-ol
Paul, R.; et al, Bulletin de la Societe Chimique de France, 1943, 10, 484-5

Synthetic Routes 11

Reaktionsbedingungen
1.1 Catalysts: Quinaldic acid ,  Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Methanol ;  3 h, 30 °C
Referenz
CpRuIIPF6/Quinaldic Acid-Catalyzed Chemoselective Allyl Ether Cleavage. A Simple and Practical Method for Hydroxyl Deprotection
Tanaka, Shinji; et al, Organic Letters, 2004, 6(11), 1873-1875

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Aniline ,  Biphenyl Catalysts: Palladium(1+), [[3,4-bis(4-methoxyphenyl)-3-cyclobutene-1,2-diylidene]bis[[2,4,6… ;  3 h, 50 °C
Referenz
Facile and Selective Deallylation of Allyl Ethers Using Diphosphinidenecyclobutene-Coordinated Palladium Catalysts
Murakami, Hiromi; et al, Journal of Organic Chemistry, 2004, 69(13), 4482-4486

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Zinc acetate dihydrate Solvents: Methanol ,  Dichloromethane ;  1.5 h, rt
Referenz
Picolinyl group as an efficient alcohol protecting group: cleavage with Zn(OAc)2·2H2O under a neutral condition
Baek, Ju Yuel; et al, Tetrahedron Letters, 2005, 46(31), 5143-5147

Synthetic Routes 14

Reaktionsbedingungen
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Ethanol ;  24 min, 80 °C
Referenz
An eco-sustainable erbium(III)-catalyzed method for formation/cleavage of O-tert-butoxy carbonates
Procopio, Antonio; et al, Green Chemistry, 2011, 13(2), 436-443

Synthetic Routes 15

Reaktionsbedingungen
Referenz
Study of interactions between alcohol and amine functions. Thermolysis of hydroxides and salts of ω-(trialkylammonio)-1-alkanols
Barbry, Didier; et al, Collection of Czechoslovak Chemical Communications, 1983, 48(6), 1734-44

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Formic acid Catalysts: Molybdenum, (acetonitrile)tricarbonyl[(2,3,4,5-η)-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Benzene ;  rt → 65 °C; 12 h, 65 °C
Referenz
Transfer Hydrogenation of Aldehydes, Allylic Alcohols, Ketones, and Imines Using Molybdenum Cyclopentadienone Complexes
Wu, Weiwei ; et al, Organometallics, 2018, 37(9), 1428-1431

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Triethyl orthoformate
Referenz
Olefin synthesis by deoxygenation of vicinal diols
Block, Eric, Organic Reactions (Hoboken, 1984, 30,

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Diethyl ether
Referenz
Olefinic acids. XVI. Synthesis of Δ10-undecenoic acid
Gaubert, Peter; et al, Journal of the Chemical Society, 1937, 1971, 1971-4

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides
Saito, Katsuya; et al, Synthesis, 2023, 55(17), 2670-2673

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Copper bromide (CuBr)
Referenz
Condensation of Grignard reagents with RCHBrCH2OH type bromohydrins. Effect of copper(I) salts
Bourgain-Commercon, Monique; et al, Bulletin de la Societe Chimique de France, 1980, 289, 289-94

Synthetic Routes 21

Reaktionsbedingungen
1.1 Reagents: Ferrocene Catalysts: Manganese(2+), dibromohexacarbonyl[μ-[4-(1,1-dimethylethyl)-2,6-bis[6-(1-methyl-… Solvents: THF-d8
Referenz
Chemoselective Electrochemical Hydrogenation of Ketones and Aldehydes with a Well-Defined Base-Metal Catalyst
Fokin, Igor; et al, Chemistry - A European Journal, 2020, 26(62), 14137-14143

Synthetic Routes 22

Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane
Referenz
The conversion of 4-oxa-5-hexenyllithiums to 4-alken-1-ols: a novel [1,4]-Wittig rearrangement
Bailey, William F.; et al, Tetrahedron Letters, 1991, 32(35), 4425-6

Synthetic Routes 23

Reaktionsbedingungen
1.1 Reagents: Indium Solvents: Methanol ;  4.5 h, rt; rt → 65 °C; 3 - 5 h, 60 - 65 °C
Referenz
Ultrasound-accelerated synthesis of chiral allylic alcohols promoted by indium metal
Yadav, J. S.; et al, Tetrahedron, 2003, 59(28), 5333-5336

Synthetic Routes 24

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ,  Benzene, 1-methoxy-4-[(1-phenylethoxy)methyl]- Solvents: Dichloromethane ;  10 min, 21 °C
Referenz
Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene
Jung, Michael E.; et al, Tetrahedron Letters, 2011, 52(46), 6051-6054

Synthetic Routes 25

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Oxygen Catalysts: Rhenium oxide (Re2O7) ;  1 h, rt → 165 °C
Referenz
Rhenium-catalyzed deoxydehydration of renewable triols derived from sugars
Wozniak, Bartosz; et al, Green Chemistry, 2018, 20(19), 4433-4437

Synthetic Routes 26

Reaktionsbedingungen
Referenz
Study of interactions between alcohol and amine functions. II. Thermolysis of N-oxides of ω-(dialkylamino)-1-alkanols
Barbry, Didier; et al, Collection of Czechoslovak Chemical Communications, 1984, 49(10), 2410-14

Synthetic Routes 27

Reaktionsbedingungen
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Methanol ;  100 °C
Referenz
An eco-sustainable erbium(III) triflate catalyzed formation and cleavage of tert-butyl ethers
Procopio, Antonio; et al, Synthesis, 2011, (1), 73-78

Synthetic Routes 28

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ;  2 h, 0 °C; 1 h, 0 °C → rt
1.2 Reagents: Water ;  5 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  5 min, rt
1.4 Reagents: Water ;  rt
Referenz
The facile preparation of alkenyl metathesis synthons
Baughman, Travis W.; et al, Tetrahedron, 2004, 60(48), 10943-10948

Synthetic Routes 29

Reaktionsbedingungen
1.1 Reagents: Lithium chloride Solvents: Dimethyl sulfoxide ,  Water
Referenz
A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols
Maiti, Gourhari; et al, Journal of Organic Chemistry, 1996, 61(17), 6038-6039

Synthetic Routes 30

Reaktionsbedingungen
1.1 Reagents: Water Solvents: Water
Referenz
β-Halo ether synthesis of olefinic alcohols: stereochemistry of the ring-scission of 2-substituted-3-halotetrahydropyrans and -furans
Crombie, Leslie; et al, Journal of the Chemical Society, 1985, (9), 1983-95

Synthetic Routes 31

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Hydrogen Catalysts: Stereoisomer of [P,P-bis(1,1-dimethylethyl)-N-[2-[[(2-pyridinyl-κN)methyl]amino-… Solvents: Isopropanol ;  2 h, 50 bar, 100 °C
Referenz
Chemoselective Hydrogenation of Carbonyl Compounds and Acceptorless Dehydrogenative Coupling of Alcohols
Spasyuk, Denis; et al, Journal of the American Chemical Society, 2015, 137(11), 3743-3746

Synthetic Routes 32

Reaktionsbedingungen
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides
Saito, Katsuya; et al, Synthesis, 2023, 55(17), 2670-2673

Synthetic Routes 33

Reaktionsbedingungen
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Referenz
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, 46,

4-Penten-1-ol Raw materials

4-Penten-1-ol Preparation Products

4-Penten-1-ol Lieferanten

Amadis Chemical Company Limited
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(CAS:821-09-0)4-Penten-1-ol
Bestellnummer:A851038
Bestandsstatus:in Stock/in Stock
Menge:100ml/250ml
Reinheit:99%/99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:34
Preis ($):209.0/363.0

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